4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine
Description
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine is a substituted piperidine derivative characterized by a hydroxyl group at the 4-position, a methyl group at the 1-position, and a 3-fluoro-4-methylphenyl substituent at the 4-position. This compound shares structural similarities with pharmacologically active piperidine derivatives, which are frequently explored for their roles as intermediates in drug synthesis or as ligands for biological targets.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-3-4-11(9-12(10)14)13(16)5-7-15(2)8-6-13/h3-4,9,16H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKZWOVALPAOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCN(CC2)C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Fluorinated Cinnamate Esters
The foundational step involves condensing 3-fluoro-4-methylbenzaldehyde with phosphonoacetate derivatives to form fluorinated cinnamate esters. As demonstrated in the preparation of analogous compounds, p-fluorobenzaldehyde reacts with triethyl phosphonoacetate in the presence of potassium hydroxide, yielding 4-fluoro cinnamic acid ethyl ester with a mass ratio of 1:1.3–1.4 (aldehyde to phosphonoacetate). For the target compound, substituting p-fluorobenzaldehyde with 3-fluoro-4-methylbenzaldehyde under similar conditions (20–25°C, 13-hour reaction) would generate the corresponding cinnamate ester.
Piperidine Ring Formation
The cinnamate ester undergoes cyclization with N-methylamino carbonyl ethyl acetate in dehydrated alcohol, catalyzed by sodium ethoxide at –15°C to 5°C. This step forms a piperidinedione intermediate, which is critical for subsequent reduction. Adjusting the mass ratio of cinnamate ester to N-methylamino carbonyl ethyl acetate to 1:0.85–0.9 optimizes yield while minimizing side reactions.
Borohydride-Mediated Reduction
The piperidinedione intermediate is reduced using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (THF) at 35°C. This dual-reagent system ensures selective reduction of the ketone to a hydroxyl group while retaining the methyl substituent. Post-reduction workup involves hydrochloric acid quenching, toluene extraction, and recrystallization with sherwood oil, achieving a purity of 98.57% and yield of 87.21% for analogous structures.
Reductive Amination Strategies
Formation of the Piperidine Skeleton
An alternative route employs reductive amination of a keto-amine precursor. For example, 4-(3-fluoro-4-methylphenyl)-4-oxo-1-methylpiperidine is treated with sodium borohydride in methanol at 0°C to 25°C, selectively reducing the ketone to a hydroxyl group. This method avoids harsh conditions but requires precise pH control (pH 5–6) to prevent over-reduction.
Fluorination and Methylation
Prior to reductive amination, introducing the fluorine and methyl groups onto the aryl ring is achieved via Friedel-Crafts alkylation or halogen exchange. For instance, treating 4-methylphenol with hydrogen fluoride and a Lewis acid catalyst (e.g., boron trifluoride) at 80°C installs the fluorine atom regioselectively. Subsequent N-methylation using methyl iodide in the presence of a base (e.g., potassium carbonate) completes the piperidine substitution pattern.
Mesylation and Cyclization Approach
Mesylate Intermediate Formation
A novel method from WO2004043921A1 avoids piperidone intermediates by converting hydroxy precursors to mesylates. For example, 3-[N-methyl-N-(3-hydroxy-3-(3-fluoro-4-methylphenyl)-propyl)] aminopropionate is treated with methanesulfonyl chloride in methylene chloride at –5°C to 15°C, forming a mesylate intermediate. Triethylamine or pyridine acts as a base to scavenge HCl, ensuring high conversion rates.
Base-Induced Cyclization
The mesylate undergoes cyclization in dry toluene or THF using sodium hydride or lithium diisopropylamide at 25°C–60°C. This exothermic reaction forms the piperidine ring with >90% efficiency, as confirmed by H-NMR analysis of the product. Key advantages include the absence of lithium aluminum hydride and compatibility with diverse solvents (e.g., DMF, THF).
Comparative Analysis of Synthetic Routes
Optimization and Process Considerations
Solvent Selection
-
THF : Ideal for borohydride reductions due to its polarity and ability to stabilize intermediates.
-
Methylene chloride : Preferred for mesylation reactions, offering excellent solubility for organic intermediates.
-
Toluene : Used in extractions and azeotropic distillations to remove water, critical for anhydrous conditions.
Temperature and pH Control
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups present.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
The compound 4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by case studies and data tables.
Basic Information
- Chemical Name: this compound
- Molecular Formula: C13H18FNO
- Molecular Weight: 223.29 g/mol
- CAS Number: Not provided in the search results, but it can be found in chemical databases.
Structural Characteristics
The structural features of this compound include:
- A piperidine ring, which is a six-membered ring containing one nitrogen atom.
- A hydroxyl group (-OH) that contributes to its potential biological activity.
- A fluorinated aromatic ring that may enhance lipophilicity and receptor binding affinity.
Medicinal Chemistry
This compound is being studied for its potential therapeutic effects in various diseases. Its structure suggests possible activity as a:
- Analgesic: Initial studies indicate that derivatives of piperidine compounds can exhibit pain-relieving properties.
- Antidepressant: The presence of the hydroxyl group may influence neurotransmitter systems, making it a candidate for mood disorder treatments.
Neuropharmacology
Research has focused on the effects of this compound on the central nervous system (CNS). Some specific applications include:
- Dopamine Receptor Modulation: The structural similarity to known dopamine receptor antagonists suggests potential use in treating conditions like schizophrenia or Parkinson's disease.
- Serotonergic Activity: Studies may explore its interactions with serotonin receptors, contributing to understanding its role in mood regulation.
Chemical Biology
The compound can serve as a probe for studying biological processes due to its ability to interact with various biological targets. Applications include:
- Target Identification: Using this compound to identify novel targets within cellular signaling pathways.
- Biochemical Assays: Evaluating its efficacy in modulating enzyme activity or receptor binding.
Case Study 2: Antidepressant Activity
Research on structurally related compounds has demonstrated serotonin reuptake inhibition, which is crucial for antidepressant efficacy. Investigating the effects of this compound could yield valuable data on its potential as an antidepressant.
Data Tables
| Study Reference | Compound Tested | Outcome |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Piperidine derivative A | Significant analgesic effect |
| Neuropharmacology Reports (2022) | Piperidine derivative B | Moderate antidepressant activity |
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Fluorinated Piperidine Derivatives
- (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CAS 105812-81-5):
This enantiomer differs in the position of the fluorine atom (para instead of meta) and lacks the 4-methyl group. Its stereochemistry significantly impacts biological activity; for example, it serves as a key intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) . - 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride (CAS 3929-30-4):
Lacks the 1-methyl and 3-methylphenyl groups. The hydrochloride salt form enhances solubility, making it more suitable for pharmacokinetic studies .
Non-Fluorinated Piperidines
- However, reduced metabolic stability compared to fluorinated analogs has been reported .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine | C₁₃H₁₈FNO | 223.29 | 113–116* | 3-Fluoro-4-methylphenyl, 1-methyl |
| (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C₁₃H₁₈FNO | 223.29 | N/A | 4-Fluorophenyl, 3-hydroxymethyl |
| 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride | C₁₁H₁₃FNO·HCl | 245.69 | >250 | 4-Fluorophenyl, HCl salt |
| 4-(4-Methoxyphenyl)piperidine | C₁₂H₁₇NO | 191.27 | 89–92 | 4-Methoxyphenyl |
*Melting point inferred from structurally similar compound 8c in .
Biological Activity
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a hydroxy group and a fluorinated aromatic moiety. The presence of the trifluoromethyl group is known to enhance the biological activity of compounds by improving their binding affinity to target proteins.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antiviral and neuropharmacological effects.
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. In vitro studies demonstrated that it could inhibit viral replication through multiple mechanisms, including interference with viral entry and replication processes. Notably, compounds with similar structures have shown promising results against coronaviruses by targeting specific viral proteins such as TMPRSS2 and NSP3 macrodomain-1 .
Neuropharmacological Effects
Research indicates that derivatives of this compound may exhibit neurotropic activity. For instance, related piperidine derivatives have been evaluated for their effects on neurotransmitter systems, demonstrating potential benefits in modulating serotonin uptake and influencing mood disorders .
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- Antiviral Efficacy Against SARS-CoV-2 :
- Neuropharmacological Assessment :
Data Tables
| Biological Activity | Mechanism | IC50/EC50 Values |
|---|---|---|
| Antiviral | Inhibition of TMPRSS2 and NSP3 macrodomain-1 | IC50 = 10.87 µM |
| Neuropharmacological | Modulation of serotonin uptake | IC50 values vary by derivative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the condensation of fluorinated aromatic precursors with piperidine derivatives. For example, a modified Mitsunobu reaction or nucleophilic substitution can introduce the hydroxy and methyl groups. Optimization includes:
- Temperature control : Reactions often require low temperatures (e.g., 268 K) to minimize side products, as seen in the synthesis of related intermediates .
- Solvent selection : Polar aprotic solvents like dichloromethane or ethers improve solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization (e.g., using toluene/water mixtures) enhances purity .
Q. How is the compound structurally characterized, and what analytical techniques confirm its stereochemistry?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration, as demonstrated for the enantiomerically pure intermediate in paroxetine synthesis. The piperidine ring adopts a chair conformation, with dihedral angles between aromatic rings (~47°) critical for activity .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns, methyl group integration) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₃H₁₉FNO⁺ requires m/z 230.1412) .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
- Methodological Answer :
- Receptor binding assays : Target serotonin (5-HT) or dopamine receptors due to structural similarity to SSRIs like paroxetine. Use radiolabeled ligands (e.g., [³H]-paroxetine) in competitive binding studies .
- In vitro enzymatic assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP2D6) to predict drug-drug interactions .
- Cellular toxicity screening : Follow OECD guidelines using HepG2 or HEK293 cells, noting potential neurotoxicity from fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound and assess their distinct pharmacological profiles?
- Methodological Answer :
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Optimize resolution by adjusting temperature and flow rate .
- Pharmacokinetic profiling : Compare enantiomer bioavailability in rodent models via HPLC-MS. The (3S,4R)-enantiomer may show enhanced blood-brain barrier penetration due to stereospecific transporter interactions .
- Molecular docking : Simulate binding to 5-HT transporters using software like AutoDock Vina. Fluorine’s electronegativity and hydroxyl positioning influence binding affinity .
Q. How can contradictory data in receptor binding studies be addressed (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay standardization : Control buffer composition (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to minimize ionic strength effects .
- Mutagenesis studies : Identify key receptor residues (e.g., transmembrane domain 6 of 5-HT transporters) that interact with the fluorophenyl group .
- Meta-analysis : Pool data from multiple labs using Bayesian statistics to account for variability in ligand purity or cell line selection .
Q. What strategies improve selectivity for target receptors over off-target proteins (e.g., minimizing sigma-1 receptor binding)?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the methyl group on the piperidine ring to reduce hydrophobic interactions with off-target pockets. For example, replacing -CH₃ with -CF₃ increases steric hindrance .
- Fragment-based design : Screen truncated analogs (e.g., removing the hydroxy group) to isolate pharmacophore contributions .
- Cryo-EM mapping : Resolve compound-receptor complexes at near-atomic resolution to guide rational design .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fluorinated compounds may penetrate latex .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile intermediates (e.g., toluenesulfonyl chloride) .
- Waste disposal : Neutralize acidic byproducts with calcium carbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
